molecular formula C4H8Br2O2 B14646754 1,2-Dibromobutane-1,1-diol CAS No. 52655-11-5

1,2-Dibromobutane-1,1-diol

Cat. No.: B14646754
CAS No.: 52655-11-5
M. Wt: 247.91 g/mol
InChI Key: UUSVDJBYMWOMCY-UHFFFAOYSA-N
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Description

1,2-Dibromobutane-1,1-diol is an organic compound that features two bromine atoms and two hydroxyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromobutane-1,1-diol can be synthesized through the bromination of butane derivatives. One common method involves the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromobutane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-dibromobutane-1,1-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The compound’s effects are mediated by its ability to form covalent bonds with other molecules, thereby altering their chemical properties and reactivity .

Properties

CAS No.

52655-11-5

Molecular Formula

C4H8Br2O2

Molecular Weight

247.91 g/mol

IUPAC Name

1,2-dibromobutane-1,1-diol

InChI

InChI=1S/C4H8Br2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3

InChI Key

UUSVDJBYMWOMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(O)(O)Br)Br

Origin of Product

United States

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